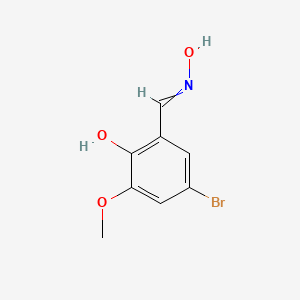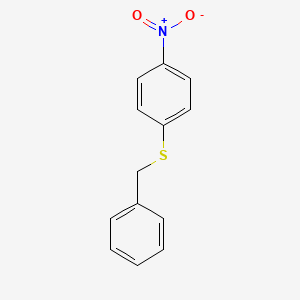
1-(苄基硫基)-4-硝基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(Benzylsulfanyl)-4-nitrobenzene" is a chemical species that is not directly mentioned in the provided papers. However, the papers discuss various nitrobenzene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis and crystal structures of related compounds such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer are detailed, which may share some characteristics with "1-(Benzylsulfanyl)-4-nitrobenzene" .
Synthesis Analysis
The synthesis of nitrobenzene derivatives can involve various chemical reactions. For example, the reaction of 4′-nitrobenzenesulfenanilide (NBSA) with hydrobromic acid leads to the formation of 2-bromoalkyl phenyl sulfides, which could be related to the synthesis pathway of benzylsulfanyl nitrobenzene derivatives . Additionally, benzo[b]thiophen-3-ylacetonitriles react with nitrobenzene derivatives to form benzothienoquinolines, indicating that nitroarenes can be functionalized through annulation reactions .
Molecular Structure Analysis
The molecular structure of nitrobenzene derivatives can be complex, with various substituents affecting the overall conformation. For instance, the crystal structure of a related compound, 2-(4′-carbomethoxy-2′-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, shows a twist-nitro-proximal conformation, which could be indicative of the structural behavior of "1-(Benzylsulfanyl)-4-nitrobenzene" . The dihedral angles between the benzene rings in the isomers of 3-nitrobenzotrifluoride also provide insights into the possible conformations of benzylsulfanyl nitrobenzene compounds .
Chemical Reactions Analysis
Nitrobenzene derivatives can undergo various chemical reactions. The papers describe nucleophilic substitution reactions where N- and S-containing groups are introduced into the benzene ring . This suggests that "1-(Benzylsulfanyl)-4-nitrobenzene" could also participate in similar reactions, potentially leading to a wide range of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitro and sulfanyl can activate halogen substituents towards nucleophilic attack . The crystal packing and hydrogen bonding patterns observed in the structures of these compounds can also affect their solubility, melting points, and stability . The triazolium 4-nitrobenzenesulfonate monohydrate provides an example of how hydrogen bonding can form a two-dimensional network, which could be relevant to the properties of "1-(Benzylsulfanyl)-4-nitrobenzene" .
科学研究应用
Summary of the Application
The Benzylsulfanyl-Triazolyl-Indole scaffold was synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide in EtOH under basic conditions (K2CO3) .
Methods of Application
The benzylation direction was deduced from the 13C NMR signal found at 35.09 ppm, assigned for the methylene carbon of the benzyl group, this value indicates that the benzyl group attacks sulfur, not nitrogen . 1H NMR, 13C NMR, COSY, HMQC, HRMS and X-ray single crystal diffraction analysis were used for structure assignment .
Results or Outcomes
The desired compound was accomplished in good yield. Hirshfeld analysis revealed the importance of the short N…H (1.994–2.595 Ǻ), S…H (2.282 Ǻ) and C…H (2.670 Ǻ) contacts as well as the weak π-π stacking interactions in the molecular packing of benzylthio-triazolyl-indole scaffold .
2. Synthesis of 8-Arylhydrazono-2-(Benzylsulfanyl)-7H-Purin-6-Ones
Summary of the Application
A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones were synthesized .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The electronic absorption spectra in different organic solvents of varying polarities were investigated and their acid dissociation constants in both the ground and excited states were determined spectrophotometrically .
3. Exploiting Metalloporphyrins for Selective Living Radical Polymerization
Summary of the Application
Zinc porphyrins were used to selectively activate photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of trithiocarbonate compounds for the polymerization of styrene, (meth)acrylates and (meth)acrylamides under a broad range of wavelengths .
Methods of Application
The polymerization rates were manipulated by varying the visible wavelengths. The interaction between the photoredox catalyst and trithiocarbonate group confers specific properties to this polymerization, such as oxygen tolerance, enabling living radical polymerization in the presence of air .
Results or Outcomes
The polymerization was accomplished in good yield. The polymerization kinetics are controlled by the amount of ZnTPP .
4. Synthesis and Properties of Aminomethoxy Derivatives of 1-(Benzylsulfanyl)octan-2-ol
Summary of the Application
A previously unknown sulfur-containing alcohol, 1-(benzylsulfanyl)octan-2-ol, was synthesized and involved in the Mannich condensation with formaldehyde and aliphatic or cyclic secondary amines, which afforded new [1-(benzylsulfanyl)octan-2-yloxy]methanamines .
Methods of Application
The products were characterized by physical constants, and their structure was confirmed by elemental analyses and IR, 1H NMR, and mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity against pathogenic and conditionally pathogenic microorganisms. The tested compounds proved to be more potent than medically used ethanol, phenol, ethacridine lactate, nitrofungin, nitrofurazone, and chloramine .
5. Exploiting Metalloporphyrins for Selective Living Radical Polymerization
Summary of the Application
Zinc porphyrins were used to selectively activate photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization of trithiocarbonate compounds for the polymerization of styrene, (meth)acrylates and (meth)acrylamides under a broad range of wavelengths .
Methods of Application
The polymerization rates were manipulated by varying the visible wavelengths. The interaction between the photoredox catalyst and trithiocarbonate group confers specific properties to this polymerization, such as oxygen tolerance, enabling living radical polymerization in the presence of air .
Results or Outcomes
The polymerization was accomplished in good yield. The polymerization kinetics are controlled by the amount of ZnTPP .
6. Synthesis and Properties of Aminomethoxy Derivatives of 1-(Benzylsulfanyl)octan-2-ol
Summary of the Application
A previously unknown sulfur-containing alcohol, 1-(benzylsulfanyl)octan-2-ol, was synthesized and involved in the Mannich condensation with formaldehyde and aliphatic or cyclic secondary amines, which afforded new [1-(benzylsulfanyl)octan-2-yloxy]methanamines .
Methods of Application
The products were characterized by physical constants, and their structure was confirmed by elemental analyses and IR, 1H NMR, and mass spectra .
Results or Outcomes
The synthesized compounds were screened for antimicrobial activity against pathogenic and conditionally pathogenic microorganisms. The tested compounds proved to be more potent than medically used ethanol, phenol, ethacridine lactate, nitrofungin, nitrofurazone, and chloramine .
属性
IUPAC Name |
1-benzylsulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYQDTUUYUAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363330 |
Source


|
| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfanyl)-4-nitrobenzene | |
CAS RN |
27691-43-6 |
Source


|
| Record name | 1-(benzylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

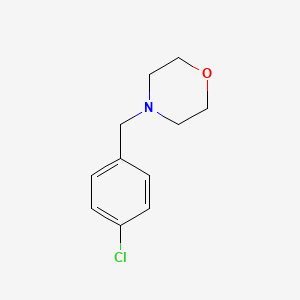
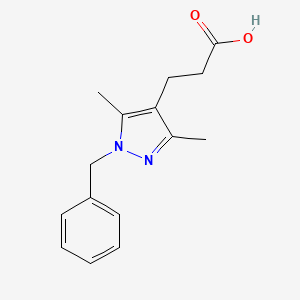
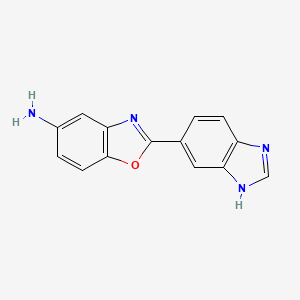
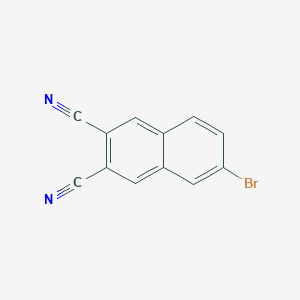
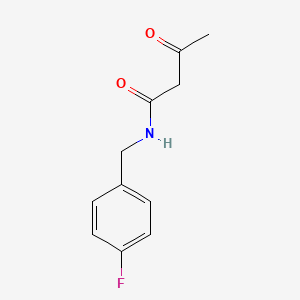
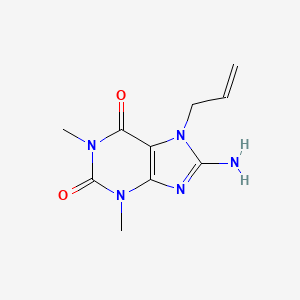
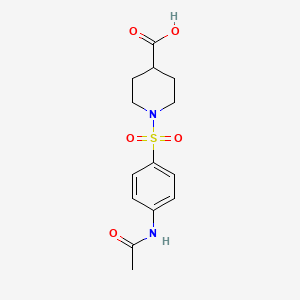
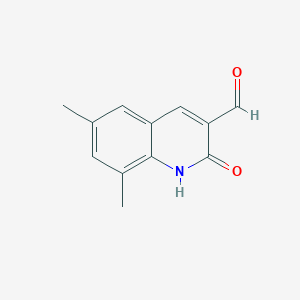
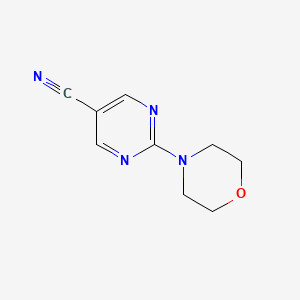
![3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline](/img/structure/B1332585.png)
